molecular formula C9H11BrN2O2 B14472632 2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol CAS No. 72447-41-7

2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol

Cat. No.: B14472632
CAS No.: 72447-41-7
M. Wt: 259.10 g/mol
InChI Key: WPQSMJOYYVPVNP-UHFFFAOYSA-N
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Description

2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol is a chemical compound characterized by the presence of a bromophenyl group attached to a diazenyl linkage, which is further connected to a propane-2-peroxol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol typically involves the diazotization of 4-bromoaniline followed by coupling with a suitable peroxol derivative. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization processes, where 4-bromoaniline is treated with nitrous acid to form the diazonium salt. This intermediate is then reacted with a peroxol derivative under optimized conditions to yield this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol can undergo various chemical reactions, including:

    Oxidation: The peroxol group can be oxidized to form different oxidation states.

    Reduction: The diazenyl linkage can be reduced to form amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted bromophenyl derivatives.

Scientific Research Applications

2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol involves its interaction with molecular targets such as enzymes and receptors. The diazenyl linkage can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The bromophenyl group can enhance the compound’s binding affinity to specific targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-Bromophenyl)diazenyl]-1-naphthalenamine
  • 2-bromo-2-nitropropane-1,3-diol
  • 4-[(E)-(4-aminophenyl)diazenyl]phenylamine

Uniqueness

2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol is unique due to its combination of a bromophenyl group with a diazenyl linkage and a peroxol moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

72447-41-7

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

(4-bromophenyl)-(2-hydroperoxypropan-2-yl)diazene

InChI

InChI=1S/C9H11BrN2O2/c1-9(2,14-13)12-11-8-5-3-7(10)4-6-8/h3-6,13H,1-2H3

InChI Key

WPQSMJOYYVPVNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(N=NC1=CC=C(C=C1)Br)OO

Origin of Product

United States

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